molecular formula C8H6N4O4 B15241209 1,3-Dimethylpteridine-2,4,6,7-tetrone

1,3-Dimethylpteridine-2,4,6,7-tetrone

Cat. No.: B15241209
M. Wt: 222.16 g/mol
InChI Key: JJBLMVWEHVKMOP-UHFFFAOYSA-N
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Description

1,3-Dimethylpteridine-2,4,6,7-tetrone: is a heterocyclic compound with the molecular formula C8H8N4O4 and a molecular weight of 224.17 g/mol It is a derivative of pteridine, a bicyclic compound consisting of fused pyrimidine and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethylpteridine-2,4,6,7-tetrone can be synthesized through a multi-step process involving the condensation of appropriate precursors. One common method involves the reaction of 2,4,5,6-tetraaminopyrimidine with dimethyl oxalate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a catalyst like triethylamine . The mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylpteridine-2,4,6,7-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1,3-Dimethylpteridine-2,4,6,7-tetrone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a fluorescent probe.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 1,3-Dimethylpteridine-2,4,6,7-tetrone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Uniqueness: 1,3-Dimethylpteridine-2,4,6,7-tetrone is unique due to its specific pteridine core structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

1,3-dimethylpteridine-2,4,6,7-tetrone

InChI

InChI=1S/C8H6N4O4/c1-11-4-3(7(15)12(2)8(11)16)9-5(13)6(14)10-4/h1-2H3

InChI Key

JJBLMVWEHVKMOP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=O)C(=O)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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